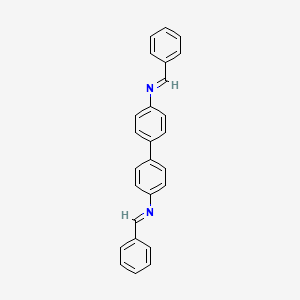

N,N'-Bisbenzylidenebenzidine

Description

Contextualization within Schiff Base Chemistry

N,N'-Bisbenzylidenebenzidine is a prime example of a Schiff base, a class of compounds named after Hugo Schiff, who first described them in 1864. biointerfaceresearch.comwikipedia.org Schiff bases are formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. biointerfaceresearch.comscirp.orgjmchemsci.com In the case of this compound, the synthesis involves the reaction of benzidine (B372746), a diamine, with two equivalents of benzaldehyde (B42025). niscpr.res.in This reaction results in the formation of two imine or azomethine (–C=N–) functional groups. jmchemsci.com

The general reaction can be represented as: C₆H₄(NH₂)₂ + 2 C₆H₅CHO → C₆H₄(N=CHC₆H₅)₂ + 2 H₂O

These compounds are of great interest due to their synthetic versatility and the wide-ranging applications of their derivatives in materials science and biology. biointerfaceresearch.com

Significance of the Azomethine Linkage (–C=N–) in Chemical Research

The defining feature of Schiff bases is the azomethine linkage (–C=N–). wisdomlib.org This functional group is crucial to the chemical properties and reactivity of the molecule. The carbon-nitrogen double bond in the azomethine group is a key factor in the stability and reactivity of the complexes these compounds form. wisdomlib.orgiiste.org

Key aspects of the azomethine linkage's significance include:

Coordination Chemistry: The nitrogen atom in the imine group possesses a lone pair of electrons, making it an excellent donor for coordinating with metal ions. researchgate.net This property is fundamental to the use of Schiff bases as ligands in the formation of metal complexes. wikipedia.orgiiste.org

Electronic Properties: The –C=N– bond is part of a conjugated system in this compound, which influences the electronic properties of the molecule, including its photochemical and electrochemical behavior. wikipedia.org

The azomethine group is responsible for many of the observed biological activities in Schiff base derivatives, although this article will not detail those applications. wisdomlib.orgiiste.orgresearchgate.netresearchgate.net

Overview of this compound as a Ligand System

A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. wikipedia.org this compound, with its two nitrogen donor atoms from the azomethine groups, can function as a bidentate or a binucleating ligand. niscpr.res.in

Bidentate Coordination: In many cases, it is sterically unfavorable for both nitrogen atoms to coordinate to the same metal ion. niscpr.res.in

Binucleating Ligand: More commonly, the ligand bridges two separate metal centers, forming a binuclear or polymeric complex. niscpr.res.inwikipedia.orgnih.gov This ability to link metal ions is crucial in the design of materials with specific magnetic or catalytic properties.

Research has shown the formation of complexes with various transition metals. For example, complexes with Co(II) and Ni(II) have been synthesized and characterized. niscpr.res.in In these complexes, the ligand, along with other molecules like water and chloride ions, creates a hexa-coordinate environment around the metal ion. niscpr.res.in The study of such complexes provides insight into the coordination preferences of different metals and the electronic interactions between the ligand and the metal center. nih.gov

Historical Perspectives on Benzidine-Derived Compounds in Chemical Synthesis

Benzidine was first synthesized in 1845 and became a cornerstone of the synthetic dye industry. nih.gov Its ability to be converted into a bis(diazonium) salt made it an essential intermediate for producing a wide range of azo dyes, such as the once-popular Congo red. nih.govwikipedia.org For over a century, benzidine and its derivatives were widely used for dyeing textiles like cotton and leather. nih.govtaylorandfrancis.com

In addition to dyes, benzidine found applications in other areas, including:

As a reagent in clinical laboratories for blood detection. wikipedia.orgnih.gov

As a rubber compounding agent. nih.gov

In the manufacturing of plastic films. nih.gov

However, the use of benzidine has been drastically curtailed. Beginning in the mid-20th century, the carcinogenic nature of benzidine became well-established, linking occupational exposure to an increased risk of bladder cancer. nih.govtaylorandfrancis.com This led to a voluntary cessation of its use by major manufacturers in the 1970s and subsequent legal bans in many countries. wikipedia.orgtaylorandfrancis.com Consequently, most of its industrial and laboratory applications have been discontinued. nih.govnih.gov

Research Data on this compound and Related Complexes

The following table summarizes key data points from the synthesis and characterization of this compound and some of its metal complexes.

| Compound/Complex | Synthesis Method | Key Spectral Data (IR, cm⁻¹) | Inferred Geometry | Reference |

| This compound | Refluxing benzaldehyde and benzidine in ethanol (B145695). | Disappearance of -NH₂ and C=O bands; appearance of C=N (azomethine) band. | - | niscpr.res.in |

| [Ni₂(bnzbz)₂Cl₄(H₂O)₄] | Reaction of the ligand with NiCl₂. | M-N band at ~380 cm⁻¹. | Octahedral with D₄h symmetry. | niscpr.res.in |

| [Co₂(bnzbz)₂Cl₄(H₂O)₄] | Reaction of the ligand with CoCl₂. | M-N band at ~380 cm⁻¹. | Octahedral. | niscpr.res.in |

bnzbz = this compound

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-[4-(benzylideneamino)phenyl]phenyl]-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c1-3-7-21(8-4-1)19-27-25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-20-22-9-5-2-6-10-22/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDPDXGSAOZKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285907 | |

| Record name | Dibenzalbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-48-4 | |

| Record name | Dibenzalbenzidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzalbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Bisbenzylidenebenzidine

Condensation Reactions of Primary Amines and Aldehydes in Schiff Base Synthesis

The formation of Schiff bases is a cornerstone of organic chemistry, first reported by Hugo Schiff in 1864. pramanaresearch.orgacs.org These reactions involve the condensation of a primary amine with a carbonyl compound, typically an aldehyde or a ketone. scispace.comresearchgate.net The core of this transformation is the formation of an azomethine or imine group (C=N), which replaces the carbonyl group (C=O) of the aldehyde or ketone. scispace.com

The mechanism is a multi-step process that begins with the nucleophilic addition of the primary amine's nitrogen atom to the electrophilic carbonyl carbon of the aldehyde. scispace.comyoutube.com This initial attack forms an unstable zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral aminoalcohol, also known as a carbinolamine. acs.orgscispace.comnih.gov The reaction is typically catalyzed by an acid, which protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). youtube.comlibretexts.org Subsequent elimination of a water molecule and a proton from the nitrogen atom results in the formation of the stable carbon-nitrogen double bond of the imine. acs.orgnih.govlibretexts.org This entire process is reversible. acs.orgnih.gov

Specific Reaction Pathways for N,N'-Bisbenzylidenebenzidine Formation

The synthesis of this compound involves the reaction between one molecule of benzidine (B372746) and two molecules of benzaldehyde (B42025). chemicalbook.comuobasrah.edu.iq Benzidine is a diamine, meaning it has two primary amine (-NH2) groups, one at each end of its biphenyl (B1667301) structure. Each of these amine groups can react with one molecule of benzaldehyde.

The reaction is typically carried out by mixing the reactants in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and refluxing the mixture for several hours. uobasrah.edu.iq A catalytic amount of a weak acid, like glacial acetic acid, is often added to facilitate the dehydration step of the condensation. uobasrah.edu.iqmdpi.com As the reaction proceeds, the this compound product, being less soluble in the solvent, often precipitates out of the solution and can be collected by filtration. uobasrah.edu.iq

Role of Benzaldehyde and Benzidine in the Synthesis

In the synthesis of this compound, each reactant plays a distinct and crucial role.

Benzidine : As a primary diamine, benzidine acts as the nucleophile. The lone pair of electrons on each of the two nitrogen atoms initiates the attack on the carbonyl carbon of the benzaldehyde molecules. It provides the nitrogen atoms for the two imine bonds that are formed.

Benzaldehyde : This aromatic aldehyde serves as the electrophile. The carbonyl carbon atom is electron-deficient due to the high electronegativity of the oxygen atom, making it susceptible to nucleophilic attack by the amine groups of benzidine. It provides the benzylidene groups that cap both ends of the final product molecule.

The stoichiometry of the reaction requires two moles of benzaldehyde for every one mole of benzidine to ensure that both primary amine groups on the benzidine molecule undergo the condensation reaction. uobasrah.edu.iq

Green Chemistry Approaches in Schiff Base Synthesis

Conventional methods for Schiff base synthesis often rely on volatile organic solvents and require long reaction times. tandfonline.com In response, green chemistry principles have been applied to develop more environmentally benign and efficient synthetic routes. researchgate.net These methods aim to reduce waste, shorten reaction times, and lower energy consumption. rsc.org

Several green techniques have proven effective for synthesizing Schiff bases:

Aqueous Medium Synthesis : Using water as a solvent is an eco-friendly alternative to organic solvents. This method can lead to high yields and simplified product purification, often requiring just simple filtration. tandfonline.com

Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate the rate of reaction, significantly reducing the time required from hours to minutes. researchgate.netijraset.com This technique is often performed under solvent-free conditions, further enhancing its green credentials. pramanaresearch.orgscispace.com

Ultrasound Irradiation (Sonochemistry) : The use of ultrasound can also enhance reaction rates and yields. This method offers benefits such as mild reaction conditions and reduced energy cost. researchgate.netrsc.org

Grinding Method (Mechanosynthesis) : This solvent-free technique involves grinding the solid reactants together, sometimes with a catalyst. It is a simple, efficient, and low-cost approach. pramanaresearch.orgresearchgate.net

Natural Acid Catalysis : Naturally occurring acids, such as those found in lemon juice or unripe mangoes, can be used as effective, cheap, and biodegradable catalysts for the condensation reaction. pramanaresearch.orgijraset.com

| Method | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Stirring reactants in water at room temperature or with gentle heating. | Eco-friendly solvent, simple workup, often high yields. | tandfonline.com |

| Microwave Irradiation | Solvent-free or with minimal solvent, irradiation for a few minutes. | Extremely fast reaction rates, high yields, energy efficient. | scispace.comresearchgate.netijraset.com |

| Ultrasound Irradiation | Irradiation in a suitable medium at room temperature. | Reduced reaction time, mild conditions, higher yields. | researchgate.netrsc.org |

| Grinding (Mechanosynthesis) | Grinding solid reactants together at room temperature. | Solvent-free, simple, low cost, efficient. | pramanaresearch.orgresearchgate.net |

| Natural Acid Catalysis | Using extracts from natural sources (e.g., lemon juice) as a catalyst. | Cheap, biodegradable, and readily available catalyst. | pramanaresearch.orgijraset.com |

Advanced Synthetic Techniques in Organic Chemistry

Beyond foundational methods, advanced techniques in organic synthesis offer greater control and efficiency in the formation of imines. These include the use of novel catalysts and the development of stereoselective methods.

Catalytic Methods in Schiff Base Synthesis

A wide variety of catalysts can be employed to enhance the rate and yield of Schiff base formation. researchgate.net The catalyst's primary role is to activate the carbonyl group, making it more electrophilic and thus more susceptible to attack by the amine.

Common classes of catalysts include:

Acid Catalysts : In addition to simple acids like acetic acid, stronger catalysts such as perchloric acid (HClO4) and solid acids like dodecatungstosilicic acid/P2O5 have been used. researchgate.net

Lewis Acids : Compounds like magnesium perchlorate (B79767) and zinc chloride (ZnCl2) can effectively catalyze the reaction at room temperature. ijraset.com

Solid-Supported Catalysts : Using catalysts supported on solid materials like silica (B1680970) gel (P2O5/SiO2) or clay (montmorillonite K-10) simplifies the purification process, as the catalyst can be easily filtered off after the reaction. scispace.comijraset.com

Metal Complexes : Certain transition metal complexes have been shown to act as efficient catalysts in various syntheses, including imine formation. researchgate.netmdpi.com

| Catalyst | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Dodecatungstosilicic acid / P2O5 | Solvent-free, room temperature | High efficiency, easy workup, high yields | researchgate.net |

| Magnesium Perchlorate (Mg(ClO4)2) | Room temperature | Fast and efficient for both aldehydes and ketones | ijraset.com |

| Montmorillonite K-10 Clay | Microwave irradiation, solvent-free | Environmentally friendly, rapid, high yields | scispace.comijraset.com |

| P2O5 / Al2O3 | Solvent-free | Effective for a range of amines and carbonyls | ijraset.com |

| Erbium (III) Triflate | Room temperature | Produces high yields under mild conditions | ijraset.com |

Stereoselective Synthesis of Related Imines

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of imines, this often relates to the geometry of the C=N double bond, which can exist as two geometric isomers (E and Z). dicp.ac.cn Generally, the trans (or E) isomer is sterically preferred and therefore more stable. dicp.ac.cn

Achieving high stereoselectivity is a significant goal in organic synthesis, particularly when the imine is an intermediate for producing chiral amines, which are vital in pharmaceuticals. researchgate.netnih.gov While this compound itself is not chiral, the principles of stereoselective imine synthesis are relevant to its class of compounds.

Methods for stereoselective synthesis include:

Use of Chiral Auxiliaries : Attaching a chiral auxiliary to the amine or aldehyde can direct the reaction to favor one stereoisomer. acs.org

Chiral Catalysis : Employing chiral organocatalysts or chiral metal complexes can create a chiral environment around the reactants, leading to an enantioselective or diastereoselective outcome. nih.gov This is particularly important in reactions such as the stereoselective reduction of imines to form enantio-enriched amines. nih.govorganic-chemistry.org

Substrate Control : The inherent structure of the reactants can influence the stereochemical outcome of the reaction.

These advanced methods provide powerful tools for synthesizing structurally complex imines with a high degree of control over their three-dimensional arrangement. dicp.ac.cn

Purification and Characterization Techniques for Schiff Bases

The purification and characterization of Schiff bases like this compound are crucial steps to ensure the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification Techniques

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling. mnstate.edu For Schiff bases, ethanol or a mixture of ethanol and water is often a suitable solvent system. researchgate.netresearchgate.net The crude product is dissolved in a minimum amount of the hot solvent, and any insoluble impurities are removed by hot filtration. The filtrate is then allowed to cool slowly, promoting the growth of well-defined crystals of the purified compound, which are subsequently collected by filtration. youtube.com

Column Chromatography: For more challenging separations or to remove soluble impurities, column chromatography is a powerful technique. amazonaws.com A solid stationary phase, most commonly silica gel, is packed into a column, and a liquid mobile phase (eluent) is passed through it. commonorganicchemistry.com The crude product is dissolved in a small amount of solvent and loaded onto the top of the column. The choice of eluent is determined by the polarity of the compound and the impurities. A common eluent system for Schiff bases is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. amazonaws.com By gradually increasing the polarity of the eluent, the components of the mixture can be separated based on their differential adsorption to the stationary phase. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Table 2: Common Purification Techniques for Schiff Bases

| Technique | Description | Typical Solvents/Materials |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. mnstate.edu | Ethanol, Ethanol/Water mixtures researchgate.netresearchgate.net |

| Column Chromatography | Separation of a mixture based on differential adsorption of components onto a stationary phase. amazonaws.com | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate mixtures amazonaws.com |

Characterization Techniques

Spectroscopic Methods: A suite of spectroscopic techniques is used to elucidate the structure and confirm the identity of the synthesized this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. A key characteristic peak for Schiff bases is the stretching vibration of the imine (C=N) group, which typically appears in the range of 1600-1650 cm⁻¹. researchgate.net The absence of a strong C=O stretching band (around 1700 cm⁻¹) from the starting benzaldehyde and the N-H stretching bands of the primary amine in benzidine (around 3300-3500 cm⁻¹) confirms the formation of the Schiff base. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons of the phenyl and biphenyl rings. researchgate.net A characteristic signal for the azomethine proton (-CH=N-) would be expected to appear as a singlet in the region of 8.0-9.0 ppm. researchgate.net

¹³C NMR: This provides information about the carbon skeleton of the molecule. The spectrum would show signals for the aromatic carbons and a distinct signal for the imine carbon (-CH=N-) typically in the range of 150-165 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Schiff bases typically exhibit strong absorption bands in the UV-Vis region due to π → π* and n → π* transitions associated with the aromatic rings and the imine group. sapub.org For similar bis(benzylidene) Schiff bases, absorption maxima are often observed in the range of 250-400 nm. sciencepublishinggroup.comsemanticscholar.org The exact position of the absorption bands can be influenced by the solvent used for the measurement. sciencepublishinggroup.com

Table 3: Spectroscopic Data for Characterization of Schiff Bases

| Technique | Characteristic Feature | Typical Wavenumber/Chemical Shift/Wavelength |

| FT-IR | C=N stretch | 1600-1650 cm⁻¹ |

| Aromatic C-H stretch | >3000 cm⁻¹ | |

| ¹H NMR | Aromatic protons | 7.0-8.0 ppm |

| Azomethine proton (-CH=N-) | 8.0-9.0 ppm | |

| ¹³C NMR | Aromatic carbons | 120-150 ppm |

| Imine carbon (-CH=N-) | 150-165 ppm | |

| UV-Vis | π → π* and n → π* transitions | 250-400 nm sciencepublishinggroup.comsemanticscholar.org |

Coordination Chemistry of N,n Bisbenzylidenebenzidine

N,N'-Bisbenzylidenebenzidine as a Ligand

This compound's potential as a ligand in coordination chemistry is primarily dictated by the presence of multiple donor atoms and its structural flexibility, which allow it to bind to metal ions in a manner that confers stability to the resulting complexes.

This compound is best described as a tetradentate ligand. researchgate.net This classification is based on its capacity to donate four electron pairs to a central metal ion. The donor atoms in this ligand are the two nitrogen atoms of the azomethine groups (-CH=N-) and the two nitrogen atoms of the benzidine (B372746) moiety. This arrangement of donor atoms allows the ligand to coordinate to a metal center through a sequence of nitrogen atoms, classifying it as an N,N-donor ligand. ajgreenchem.com The spatial arrangement of these four nitrogen atoms enables the ligand to wrap around a metal ion, forming multiple chelate rings.

Schiff bases derived from benzidine and various aldehydes or ketones are generally recognized for their ability to act as tetradentate chelating agents. researchgate.netmdpi.com The coordination typically involves the nitrogen atoms of the imine groups and another donor atom, which in the case of this compound, are the amino nitrogens from the benzidine backbone.

The stability of these complexes can be attributed to the favorable entropy change associated with the displacement of multiple solvent molecules by a single molecule of the tetradentate ligand. While specific stability constants for this compound complexes are not extensively reported, the general principles of chelation strongly suggest that it forms thermodynamically stable complexes with a variety of metal ions. nih.govresearchgate.netias.ac.in The planarity and electronic properties of the benzidine and benzylidene moieties can also influence the stability and the electronic structure of the resulting metal complexes.

Formation of Metal Complexes

This compound has been shown to react with a variety of metal salts to form stable coordination complexes. The nature of the resulting complex, including its geometry and stoichiometry, is dependent on the metal ion, the reaction conditions, and the molar ratio of the reactants.

A range of transition metal complexes with Schiff bases derived from benzidine have been synthesized and characterized. researchgate.netresearchgate.net These studies provide a framework for understanding the coordination behavior of this compound with various transition metals.

For instance, Schiff base ligands derived from benzidine and 2-nitrobenzaldehyde (B1664092) have been used to prepare chelates with Cr(III) and Fe(II). researchgate.net These studies suggest that the ligand coordinates to the metal ions through the nitrogen atoms of the azomethine group. The resulting complexes often exhibit octahedral or distorted octahedral geometries, with the remaining coordination sites being occupied by solvent molecules or counter-ions. researchgate.net

Complexes of Co(II), Ni(II), Cu(II), and Zn(II) with a Schiff base derived from salicylaldehyde (B1680747) and benzidine have also been synthesized, resulting in binuclear complexes. researchgate.net The spectral and magnetic data of these complexes are consistent with the proposed structures. In general, the coordination of the Schiff base to the metal ion is confirmed by shifts in the characteristic infrared absorption bands, such as the C=N stretching frequency. researchgate.net

Below is a table summarizing representative transition metal complexes formed with benzidine-derived Schiff base ligands, illustrating the expected coordination behavior of this compound.

| Metal Ion | Proposed Geometry | Coordination Mode | Representative Ligand |

| Cr(III) | Octahedral | Tetradentate | Bis(2-nitrobenzylidene)benzidine researchgate.net |

| Fe(II) | Octahedral | Tetradentate | Bis(2-nitrobenzylidene)benzidine researchgate.net |

| Co(II) | Distorted Tetrahedron | Bidentate (in binuclear complex) | N,N'-bis(salicylidene)benzidine researchgate.netresearchgate.net |

| Cu(II) | Square Planar | Tetradentate | N,N'-bis(acetylacetone)benzidine researchgate.netamazonaws.com |

| Zn(II) | Distorted Tetrahedron | Bidentate (in binuclear complex) | N,N'-bis(salicylidene)benzidine researchgate.netajol.inforesearchgate.net |

| Cd(II) | Tetrahedral | Tripodal (with related ligands) | N,N-Bis(2-methylbenzimidazolyl)-p-toluidine acta.co.in |

The coordination chemistry of lanthanides and actinides with Schiff base ligands is an area of growing interest, driven by the unique electronic and magnetic properties of the f-block elements. nih.govtdl.org While specific complexes of this compound with lanthanides and actinides are not extensively documented, the behavior of structurally similar Schiff base ligands provides valuable insights.

Lanthanide ions are characterized by their large ionic radii and high coordination numbers, typically ranging from 8 to 12. Schiff base ligands, with their multiple donor atoms, are well-suited to satisfy the coordination requirements of these ions. sciencepublishinggroup.comusm.mdmdpi.comugm.ac.id It is expected that this compound would coordinate to lanthanide ions in a tetradentate fashion, with the remaining coordination sites filled by solvent molecules or anions from the lanthanide salt. nih.govnih.gov

Similarly, actinide ions, such as uranium (in the form of uranyl, UO₂²⁺), neptunium, and plutonium, also form stable complexes with Schiff base ligands. nih.govnih.govnih.gov The coordination is often dominated by the strong affinity of the actinide center for oxygen and nitrogen donor atoms. nih.gov The planar nature of many Schiff base ligands is particularly suitable for coordinating to the equatorial plane of the linear uranyl ion. nih.gov Given its structure, this compound could potentially form stable complexes with actinyl ions. tdl.orgresearchgate.netescholarship.org

The structure of this compound, with its two distinct coordination pockets created by the pairs of nitrogen donors at each end of the benzidine bridge, makes it an ideal candidate for the formation of homo- and heteropolynuclear complexes. In such complexes, the ligand can act as a bridge between two or more metal centers.

A study on the Co(II) complex with N,N'-bis(salicylidene)benzidine, a structurally related ligand, revealed the formation of a binuclear complex. researchgate.net In this arrangement, each metal ion is coordinated to one salicylideneamino moiety of the ligand, and the benzidine group acts as a spacer. This demonstrates the potential of benzidine-based Schiff bases to bring two metal centers into close proximity.

The formation of such polynuclear species can lead to interesting magnetic and electronic properties arising from the interactions between the metal ions. By using a combination of different metal ions, it is conceivable to synthesize heteropolynuclear complexes with this compound, where the ligand bridges two different metal centers. This could open up possibilities for the design of new materials with specific catalytic or magnetic properties.

Spectroscopic Characterization of Metal Complexes

The coordination of metal ions to this compound is typically investigated through a suite of spectroscopic techniques. These methods allow for the detailed characterization of the structural and electronic changes that occur upon complexation.

Infrared Spectroscopy (e.g., C=N bond shifts, M-N bond formation)

Infrared (IR) spectroscopy is a fundamental tool for confirming the coordination of the this compound ligand to a metal ion. The most significant indicator of complex formation is the shift in the stretching frequency of the azomethine (C=N) group. nih.gov

Upon coordination, the C=N stretching vibration, typically observed in the free ligand, experiences a shift to a lower frequency. This shift is a direct consequence of the donation of the lone pair of electrons from the nitrogen atom to the metal center, which weakens the C=N double bond. The magnitude of this shift can provide information about the strength of the metal-nitrogen bond.

Furthermore, the formation of a new coordinate bond between the metal and the nitrogen atom of the ligand gives rise to a new vibrational band in the far-infrared region of the spectrum. This band, which is absent in the spectrum of the free ligand, is assigned to the M-N stretching vibration and serves as direct evidence of complex formation.

| Compound | ν(C=N) | ν(M-N) |

|---|---|---|

| This compound | ~1625 | - |

UV-Vis Spectroscopy

Electronic spectroscopy in the ultraviolet-visible (UV-Vis) region provides information about the electronic transitions within the ligand and the metal ion upon complexation. The spectrum of the free this compound ligand typically displays intense absorption bands in the UV region, which are attributed to π → π* and n → π* transitions within the aromatic rings and the azomethine group, respectively. researchgate.net

Upon coordination to a metal ion, these intraligand transitions may be shifted to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths. researchgate.net These shifts are indicative of the electronic interactions between the ligand and the metal center.

In the case of transition metal complexes, additional absorption bands may appear in the visible region. These bands are often assigned to d-d electronic transitions within the metal ion or to charge transfer (CT) transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. The positions and intensities of these bands are influenced by the geometry of the complex and the nature of the metal ion. inorgchemres.org

Table 2: Representative Electronic Spectral Data for this compound Metal Complexes Note: This table illustrates the types of electronic transitions observed in related Schiff base complexes, as specific wavelength data for this compound complexes was not found.

| Complex Type | π → π* (nm) | n → π* (nm) | d-d/CT (nm) |

|---|

NMR Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of diamagnetic metal complexes of this compound in solution. In the ¹H-NMR spectrum, the chemical shift of the azomethine proton (-CH=N-) is particularly informative. Upon coordination, this proton typically experiences a downfield shift (deshielding) due to the donation of electron density from the nitrogen to the metal, which reduces the electron density around the proton. nih.gov The protons of the aromatic rings also exhibit shifts upon complexation, with the magnitude and direction of the shift depending on their proximity to the coordination site.

Similarly, in the ¹³C-NMR spectrum, the carbon atom of the azomethine group shows a significant downfield shift upon coordination. The chemical shifts of the aromatic carbon atoms are also affected by complexation.

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shift Data (ppm) for the Azomethine Group Note: The following data represents typical changes observed upon complexation for Schiff bases and is for illustrative purposes.

| Compound | δ (¹H, -CH=N-) | δ (¹³C, -CH=N-) |

|---|---|---|

| This compound | ~8.4 | ~160 |

Mass Spectrometry

Mass spectrometry is a valuable tool for determining the molecular weight and confirming the stoichiometry of this compound metal complexes. The mass spectrum of a complex will show a molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the entire complex or fragments resulting from the loss of ligands or counter-ions. The fragmentation pattern can provide structural information about the coordination sphere of the metal ion.

Theoretical and Computational Studies of Coordination

Theoretical and computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental studies and provide a deeper understanding of the coordination chemistry of Schiff base ligands like this compound.

Quantum Chemical Studies of Metal-Ligand Interactions

Quantum chemical calculations can be employed to model the geometric and electronic structures of this compound and its metal complexes. These studies can predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from X-ray crystallography and IR spectroscopy to validate the proposed structures. researchgate.net

Furthermore, DFT calculations can provide insights into the nature of the metal-ligand bond by analyzing the molecular orbitals and the distribution of electron density. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the electronic transitions observed in the UV-Vis spectra and to assess the reactivity and stability of the complexes. nih.gov These computational approaches offer a powerful means to investigate the intricate details of metal-ligand interactions that are not always accessible through experimental techniques alone.

Molecular Modeling of Complex Structures

Computational chemistry provides powerful tools for the theoretical investigation of molecular structures, electronic properties, and vibrational frequencies. scispace.com For Schiff base complexes, methods like Density Functional Theory (DFT) are employed to gain insights into the optimized geometries, bonding characteristics, and electronic nature of both the free ligand and its metal chelates. mdpi.com These theoretical calculations complement experimental data, aiding in the structural elucidation and understanding of the coordination behavior of the ligands.

In typical molecular modeling studies of Schiff base complexes, researchers utilize computational methods to predict and analyze key structural and electronic parameters. These often include:

Optimized Geometry: Calculations are performed to determine the most stable three-dimensional arrangement of atoms in the complex. This provides theoretical values for bond lengths and bond angles within the coordinated ligand and around the metal center.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and electronic transitions within the molecule.

Vibrational Analysis: Theoretical vibrational frequencies are calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of characteristic vibrational modes, such as the C=N stretching frequency of the imine group, which is a key indicator of coordination.

Without specific research articles detailing these calculations for this compound complexes, it is not possible to provide the detailed research findings and data tables as requested in the outline. The scientific community has yet to publish in-depth computational analyses on this particular compound that are publicly accessible.

Supramolecular Chemistry Involving N,n Bisbenzylidenebenzidine

Non-Covalent Interactions in Supramolecular Assemblies

The assembly of molecules into larger, ordered structures is fundamentally directed by a range of non-covalent interactions. In the context of N,N'-Bisbenzylidenebenzidine and related Schiff base compounds, hydrogen bonding, π-π stacking, and metal-ligand coordination are the primary forces that dictate the formation and stability of supramolecular frameworks. The interplay of these interactions is essential for creating everything from simple dimers to complex three-dimensional networks. nih.govunam.mxnih.gov

π-π Stacking Interactions

π-π stacking is a non-covalent interaction that occurs between aromatic rings. This interaction is fundamental to the structure of DNA and proteins and is widely exploited in materials science and supramolecular chemistry. nih.govnih.gov The this compound molecule contains four phenyl rings, providing extensive surface area for significant π-π stacking. These interactions can occur in several geometries, including face-to-face, edge-to-face (T-shaped), and parallel-displaced arrangements. nih.govresearchgate.net In similar aromatic-rich structures, parallel-displaced stacking is common, contributing significantly to the stability of the crystal lattice. researchgate.netmdpi.com The balance between these stacking forces and other non-covalent interactions ultimately determines the final supramolecular structure. nih.govrsc.org

Metal-Ligand Dative Bonds in Supramolecular Frameworks

Dative bonds, or coordination bonds, form between a central metal ion (a Lewis acid) and one or more surrounding molecules or ions, known as ligands (Lewis bases). This type of interaction is a cornerstone of coordination chemistry and is pivotal in the self-assembly of complex supramolecular structures like metal-organic frameworks (MOFs) and coordination cages. nih.govbeloit.edu

The this compound molecule possesses two imine nitrogen atoms, which have lone pairs of electrons that can be donated to a suitable metal center. clinicsearchonline.orgmdpi.com This bidentate nature allows it to act as a ligand, bridging metal ions to form extended networks or discrete polynuclear complexes. The properties of the resulting metal-ligand bond, such as its length and strength, depend on several factors, including the nature of the metal ion, its oxidation state, and the coordination geometry. nih.govbeloit.edu

Table 1: Factors Influencing Metal-Ligand Bond Characteristics

| Factor | Description | Potential Impact on this compound Complexes |

|---|---|---|

| Metal Ion Identity | The size, charge, and electronic configuration of the metal ion. | A smaller, more highly charged metal ion would typically form shorter, stronger bonds with the imine nitrogens. |

| Ligand Geometry | The spatial arrangement of the coordinating imine groups in this compound. | The flexibility of the central biphenyl (B1667301) unit can influence the "bite angle" and the ability to form stable chelate rings or bridge multiple metal centers. |

| Solvent/Anions | The surrounding medium and counter-ions present during complex formation. | Competing solvent molecules or coordinating anions can influence the final structure and dimensionality of the assembly. |

Self-Assembly of this compound-based Systems

Self-assembly is the autonomous organization of components into ordered structures without external guidance. By programming molecules with specific recognition sites, chemists can direct their assembly into complex and functional supramolecular architectures.

Design Principles for Supramolecular Architectures

The creation of predictable supramolecular structures relies on a set of established design principles. nih.gov For a molecule like this compound, its shape, symmetry, and the placement of its functional groups (the imine nitrogens) are key determinants of the final assembled structure. The linear, elongated shape of the molecule makes it a suitable building block for creating linear polymers or large macrocycles. When combined with metal ions that have specific coordination number and geometry preferences (e.g., square planar, tetrahedral, or octahedral), it is possible to direct the assembly towards discrete, well-defined polyhedra. The rigidity or flexibility of the ligand backbone is another crucial factor; a rigid linker promotes the formation of predictable, ordered structures, while a flexible one can lead to a variety of conformations or adapt to different metal coordination environments.

Formation of Coordination Cages and Capsules

Coordination cages and capsules are discrete, hollow supramolecular structures formed through the self-assembly of metal ions and organic ligands. nih.govnih.govfu-berlin.de These container-like molecules have generated significant interest due to their ability to encapsulate guest molecules, acting as nanoscale reaction flasks, delivery vehicles, or sensors. nih.gov

The construction of such cages typically involves combining multitopic ligands with metal ions that provide sharp, well-defined coordination angles. For instance, combining a linear ditopic ligand like this compound with a metal complex that provides 90° or 120° angles could, in principle, lead to the formation of box-like or prismatic cages. The size and shape of the cage's internal cavity are dictated by the length of the ligand and the geometry of the metal center. While specific examples using this compound are not extensively documented, its structural characteristics are analogous to ligands successfully used in the synthesis of a variety of self-assembled capsules and cages held together by both coordination and hydrogen bonds. nih.govnih.gov

Table 2: Key Compound Names

| Compound Name |

|---|

Host-Guest Chemistry and Encapsulation Phenomena

Host-guest chemistry is a fundamental area of supramolecular chemistry that involves the complexation of a "host" molecule with a smaller "guest" molecule or ion. This interaction is driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking. While numerous macrocyclic and acyclic hosts have been designed and studied for their ability to encapsulate a wide array of guests, there is a lack of specific studies demonstrating this compound acting as a host molecule. The structural characteristics of this compound, featuring aromatic rings and imine linkages, could theoretically allow for interactions with certain guest molecules. However, without experimental data, any discussion on its encapsulation phenomena remains speculative.

Table 1: General Host-Guest Systems and Their Characteristics

| Host Type | Common Guest Molecules | Driving Forces for Complexation |

| Cyclodextrins | Hydrophobic organic molecules | Hydrophobic interactions, van der Waals forces |

| Calixarenes | Cations, neutral molecules | Ion-dipole interactions, hydrogen bonding, CH-π interactions |

| Cucurbiturils | Cationic and neutral molecules | Ion-dipole interactions, hydrophobic effects |

| Crown Ethers | Metal and ammonium (B1175870) cations | Ion-dipole interactions |

This table illustrates common examples of host-guest systems to provide context, but does not include this compound due to a lack of available research data.

Supramolecular Gels

Supramolecular gels are materials in which low-molecular-weight gelators self-assemble in a solvent to form a three-dimensional network, thereby immobilizing the solvent. The formation of these gels is dictated by a delicate balance of intermolecular interactions. Aromatic Schiff bases have been investigated as potential organogelators, with their planar structures and potential for π-π stacking facilitating the formation of fibrous networks. However, specific research detailing the gelation properties of this compound, including the solvents it can gelate and the morphology of the resulting gel network, is not available in the reviewed literature.

Chiral Resolution in Supramolecular Clusters

Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in chemistry and pharmacology. Supramolecular chemistry offers innovative approaches to chiral recognition, where a chiral host can selectively bind to one enantiomer of a guest molecule. This can occur within crystalline solids, in solution, or in supramolecular clusters. While chiral Schiff base macrocycles and complexes have been successfully employed for enantioselective recognition and separation, there are no specific reports on the use of supramolecular clusters of this compound for chiral resolution. For such an application, the this compound molecule would need to be inherently chiral or be part of a larger chiral assembly, and there is no evidence to suggest this is a studied application of this compound.

N,n Bisbenzylidenebenzidine in Catalysis Research

Schiff Base Metal Complexes as Catalysts

Schiff bases, including N,N'-Bisbenzylidenebenzidine, are a significant class of ligands in coordination chemistry. Their metal complexes have garnered attention for their potential catalytic activities in various reactions. The imine or azomethine group (-C=N-) in the Schiff base structure plays a crucial role in coordinating with metal ions, which can then act as Lewis acids or participate in redox cycles to catalyze organic reactions. The electronic and steric properties of the Schiff base ligand can be fine-tuned by modifying the aldehyde/ketone and amine precursors, allowing for the modulation of the catalytic activity and selectivity of the resulting metal complex.

While extensive research exists on the catalytic applications of various Schiff base metal complexes, specific studies detailing the use of this compound in the following reactions are not widely documented in publicly available scientific literature. The subsequent sections will, therefore, discuss the general catalytic potential of related Schiff base complexes in these transformations, highlighting the anticipated role that this compound complexes could play.

Schiff base metal complexes have been investigated as catalysts for various polymerization reactions, including the ring-opening polymerization of cyclic esters and the polymerization of olefins. For instance, complexes of metals like zinc, magnesium, and aluminum with Schiff base ligands have shown activity in the ring-opening polymerization of lactide to produce polylactide, a biodegradable polymer. The catalytic activity is influenced by the coordination geometry of the metal center, which is dictated by the structure of the Schiff base ligand. While there is a lack of specific data on this compound complexes in polymerization, it is plausible that its metal complexes could exhibit catalytic activity in such reactions.

The catalytic oxidation of organic substrates is a fundamental process in both laboratory and industrial settings. Schiff base metal complexes, particularly those of transition metals like manganese, cobalt, copper, and iron, are well-known to catalyze a variety of oxidation reactions. These reactions include the oxidation of alcohols, alkanes, and sulfides. The catalytic cycle often involves the activation of an oxidant, such as hydrogen peroxide or molecular oxygen, by the metal complex. The specific structure of the Schiff base ligand influences the redox potential of the metal center and, consequently, the catalytic efficiency. Although direct studies on this compound complexes are scarce, the general reactivity of benzidine (B372746) derivatives in oxidative processes suggests that its metal complexes could be viable oxidation catalysts.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Schiff base metal complexes have been utilized as Lewis acid catalysts to promote key C-C bond-forming reactions such as the Aldol condensation, the Diels-Alder reaction, and the Henry (nitroaldol) reaction. mdpi.com In these reactions, the metal center of the Schiff base complex coordinates to the substrate, activating it towards nucleophilic attack. The enantioselectivity of these reactions can be achieved by employing chiral Schiff base ligands. The potential of this compound complexes in these reactions remains an area for future investigation.

The epoxidation of alkenes to form epoxides is a valuable transformation in organic synthesis. Various Schiff base metal complexes, particularly those of manganese, molybdenum, and iron, have been shown to be effective catalysts for this reaction, often using oxidants like hydrogen peroxide or iodosylbenzene. Similarly, the hydrosilylation of ketones to produce silyl (B83357) ethers, which can be subsequently hydrolyzed to alcohols, can be catalyzed by Schiff base complexes of metals like rhodium and iridium. The ligand framework of this compound could potentially support metal centers capable of catalyzing these transformations, though specific research is lacking.

The chemical fixation of carbon dioxide (CO2) into valuable chemicals is a critical area of research aimed at mitigating climate change. Schiff base metal complexes have emerged as promising catalysts for the conversion of CO2 into products such as cyclic carbonates (from the reaction of CO2 with epoxides) and for the reduction of CO2. The Lewis acidic metal center of the complex can activate the epoxide, while the nucleophilic part of the catalyst or a co-catalyst can activate CO2. While there is no specific literature on the use of this compound complexes for CO2 fixation, the general applicability of Schiff base complexes in this field suggests that it could be a viable ligand for designing such catalysts.

C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering an atom-economical approach to complex molecules. Transition metal complexes featuring Schiff base ligands are known to catalyze such transformations. While specific examples detailing the use of this compound in C-H functionalization are not extensively documented, the structural framework is analogous to ligands used in these reactions. For instance, palladium-catalyzed C-H arylation can be achieved using ligands that direct the metal to a specific C-H bond. The imine nitrogens of a ligand like this compound could coordinate to a metal center, positioning it to activate a nearby C-H bond of a substrate.

In a representative system, a chiral transient directing group strategy has been employed for the palladium-catalyzed C(sp³)−H arylation of ortho-alkylbenzaldehydes. In this approach, an amino acid acts as a chiral organocatalyst to form a chiral imine intermediate with the aldehyde in situ. This intermediate then coordinates to the palladium catalyst, facilitating a stereoselective C-H activation and subsequent arylation, yielding products with high enantioselectivity. snnu.edu.cn Although not this compound itself, this illustrates how the imine functionality, central to its structure, can be pivotal in C-H functionalization catalysis.

Table 1: Representative Data for Asymmetric C-H Functionalization using a Chiral Transient Directing Group Strategy (Note: This data is illustrative of the concept and does not involve this compound directly)

| Entry | Aryl Iodide | Product | Yield (%) | er |

| 1 | 4-Iodotoluene | 2-(p-Tolyl)indane-1-carbaldehyde | 85 | 97:3 |

| 2 | 1-Iodo-4-methoxybenzene | 2-(4-Methoxyphenyl)indane-1-carbaldehyde | 88 | 98:2 |

| 3 | 1-Iodo-4-fluorobenzene | 2-(4-Fluorophenyl)indane-1-carbaldehyde | 75 | 96:4 |

Asymmetric Catalysis with Chiral this compound Derivatives

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The rigid backbone of this compound can be rendered chiral by introducing chiral substituents on the benzylidene moieties or by using a chiral diamine precursor instead of benzidine. These chiral derivatives can then be used to create asymmetric catalysts.

A prominent class of chiral ligands with a similar structural motif are the C₂-symmetric chiral N,N'-dioxide ligands. These are readily synthesized from amino acids and amines and can coordinate to a variety of metal ions. The resulting non-planar complexes provide a well-defined chiral environment for a range of asymmetric reactions. rsc.orgscu.edu.cn For example, chiral N,N'-dioxide/cobalt(II) complexes have been successfully employed in the multistep cascade reaction of α,β-unsaturated-N-aryl nitrones with allenes, producing chiral dihydropyridoindoles with excellent diastereoselectivity and enantioselectivity. mdpi.com

The design of chiral ligands often follows principles of C₂-symmetry, which has proven effective in reducing the number of possible transition states and thus enhancing enantioselectivity. nih.gov Chiral derivatives of this compound would fall into this category of privileged structures for asymmetric catalysis.

Table 2: Enantioselective Catalysis using a Chiral N,N'-Dioxide/Cobalt(II) System (Note: This data is from a system analogous to what a chiral this compound derivative might achieve)

| Entry | Substrate 1 (Nitrone) | Substrate 2 (Allene) | Yield (%) | dr | ee (%) |

| 1 | N-Phenyl-C-(4-methylphenyl)nitrone | Phenylallene | 85 | >20:1 | 95 |

| 2 | N-Phenyl-C-(4-methoxyphenyl)nitrone | Phenylallene | 82 | >20:1 | 96 |

| 3 | N-Phenyl-C-(4-chlorophenyl)nitrone | Phenylallene | 78 | >20:1 | 94 |

Catalytic Mechanisms and Kinetic Studies

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. For reactions involving Schiff base complexes, the catalytic cycle often involves substrate coordination to the metal center, activation, transformation, and product release. Kinetic studies can provide valuable information about the rate-determining step and the influence of various reaction parameters.

For instance, in the oxidation of styrene (B11656) catalyzed by Schiff base functionalized triazolylidene Ni(II) complexes, kinetic studies revealed that the reaction is first-order in the catalyst and has a fractional order with respect to the oxidant. semanticscholar.org Such studies help in elucidating the active catalytic species and the sequence of elementary steps. The mechanism of oxidative N-heterocyclic carbene (NHC)-catalyzed esterification involves the formation of a Breslow intermediate, which can then be oxidized. mdpi.com Given the structural similarities, metal complexes of this compound are expected to participate in analogous catalytic cycles.

The study of reaction kinetics for the dehydrogenation of methylcyclohexane (B89554) to toluene (B28343) on NiZn bimetallic catalysts showed a near zero-order dependence on the methylcyclohexane pressure and a positive half-order with respect to hydrogen pressure, indicating that the rate-determining step involves the hydrogenation of a strongly adsorbed intermediate. kaust.edu.sakaust.edu.sa

Enzymes are highly efficient and selective biological catalysts. A significant area of catalysis research is dedicated to the development of synthetic molecules that mimic the structure and function of enzyme active sites. Schiff base complexes have been extensively used in this context as "enzyme mimics". researchgate.net

Iron complexes with bio-inspired N,N,O ligands have been studied as catalysts for oxidation reactions, mimicking the function of non-heme iron enzymes like Rieske dioxygenases, which catalyze the stereospecific cis-dihydroxylation of substrates. snnu.edu.cn Similarly, metal complexes of this compound and its derivatives can be designed to mimic the active sites of metalloenzymes. The tetradentate nature of this ligand allows it to create a coordination environment around a metal ion that can be tailored to replicate the geometric and electronic properties of an enzyme's active site.

Bio-inspired oxidation catalysis often utilizes environmentally benign oxidants like O₂ or H₂O₂. nih.gov The design of these catalysts focuses on achieving oxygen-atom transfer, hydrogen atom abstraction, or C-H bond activation, similar to the processes carried out by natural enzymes. nih.gov The redox-active nature of ligands can also play a crucial role, as seen in complexes with N,N′-Bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine, where the ligand can undergo redox changes, allowing a d⁰ metal complex to catalyze multielectron reactions. mdpi.com This principle of ligand-based reactivity is a key feature of many enzymatic systems and can be incorporated into catalysts based on this compound.

N,n Bisbenzylidenebenzidine in Polymer Science and Materials Research

Incorporation into Polymer Systems

N,N'-Bisbenzylidenebenzidine, a Schiff base derived from benzidine (B372746) and benzaldehyde (B42025), serves as a versatile building block in polymer science. Its rigid structure, coupled with the reactive imine linkages, allows for its incorporation into various polymer systems to impart specific functionalities. This can be achieved either by physically blending the compound as an additive or by chemically integrating it into the polymer backbone as a monomeric unit.

Polymer Stabilizers

The conjugated structure of Schiff bases, including those derived from benzidine, suggests their potential to act as stabilizers against polymer degradation induced by environmental factors such as heat and ultraviolet (UV) radiation. While direct studies on this compound are limited, research on closely related benzidine-based Schiff bases demonstrates their efficacy as photostabilizers for polymers like poly(vinyl chloride) (PVC).

One study investigated the photostabilizing effect of a Schiff base synthesized from benzidine and cinnamaldehyde (B126680) (N,N'-bis(cinnamaldehyde)benzidine) on PVC films. rdd.edu.iq The performance of the additive was evaluated by monitoring changes in the polymer after UV irradiation. Key indicators of degradation, such as the formation of carbonyl and hydroxyl groups, were measured using FT-IR spectroscopy. The results indicated that the Schiff base additive significantly reduced the rate of photodegradation. The stabilizing efficiency was found to increase with the concentration of the additive. rdd.edu.iq The proposed mechanism involves the additive acting as a UV absorber, dissipating the harmful radiation as heat, and scavenging radical species that propagate degradation. rdd.edu.iq

Table 1: Photostabilization Efficiency of a Benzidine-Based Schiff Base in PVC Films

| Additive Concentration (wt%) | Irradiation Time (hours) | Carbonyl Index (IC=O) | Hydroxyl Index (IOH) |

|---|---|---|---|

| 0 (Blank) | 300 | 0.89 | 0.85 |

Data adapted from a study on N,N'-bis(cinnamaldehyde)benzidine, a derivative of this compound. rdd.edu.iq

Functional Polymers

This compound can be utilized as a monomer in polycondensation reactions to synthesize functional polymers, specifically poly(Schiff base)s or poly(azomethine)s. These polymers are characterized by the presence of imine (–C=N–) groups in their main chain, which imparts properties such as high thermal stability, conductivity, and optical activity. researchgate.netmdpi.com

The synthesis of such polymers typically involves the reaction of a diamine (like benzidine) with a dicarbonyl compound (like a dialdehyde). This compound itself is a stable bis-Schiff base, but analogous structures with reactive groups on the aldehyde rings can be used in polycondensation. For example, a novel bis-Schiff base synthesized from benzidine and 4-hydroxybenzaldehyde (B117250) was used as a monomer for polycondensation with phthalic and terephthalic acids to yield new polymers. researchgate.net This demonstrates the principle of using benzidine-based bis-Schiff bases as precursors for functional polymers. The resulting poly(Schiff base)s often exhibit semicrystalline structures and are investigated for applications in electronics and materials science due to their thermal resilience and electrochemical properties. researchgate.net

Development of Advanced Materials

The unique electronic and structural characteristics of this compound and its derivatives make them valuable components in the design and development of a range of advanced materials.

Molecular Materials

Benzidine derivatives are explored as electroactive materials for applications such as organic redox flow batteries. acs.org The ability of the benzidine core to undergo stable and reversible redox processes is key to this functionality. The Schiff base linkages in this compound can further modulate these electronic properties.

Furthermore, the nitrogen atoms in the imine groups can act as coordination sites for metal ions. The synthesis of metal complexes with Schiff base ligands derived from benzidine and acetylacetone (B45752) has been reported, resulting in mono-, di-, and polynuclear metal complexes. researchgate.net These coordination compounds are studied for their catalytic, magnetic, and optical properties, positioning them as functional molecular materials. researchgate.netrdd.edu.iq The ability to form well-defined structures with metal ions allows for the creation of materials with tailored electronic and structural properties for various advanced applications.

Luminescence Chemosensors

Schiff bases are prominent in the development of chemosensors due to their fluorescent properties, which can be altered upon interaction with specific analytes. Derivatives of this compound have shown significant potential as luminescence chemosensors.

A study on N,N'-Bis(2-Hydroxy Benzylidene) Benzidine, a hydroxylated derivative, investigated its photoluminescent properties in different solvents and at various pH levels. semanticscholar.org The compound exhibited distinct fluorescence behavior that was sensitive to the polarity of the solvent and the pH of the medium, indicating its potential as an environmental sensor. semanticscholar.org The fluorescence intensity was observed to be highest in tetrahydrofuran (B95107) (THF) and was stable within a pH range of 5 to 7. semanticscholar.org

Table 2: Fluorescence Properties of N,N'-Bis(2-Hydroxy Benzylidene) Benzidine in Various Solvents

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|

| Tetrahydrofuran (THF) | 365 | 580 | 215 |

| Chloroform | 360 | 560 | 200 |

| Acetone | 355 | 550 | 195 |

Data sourced from a study on N,N'-Bis(2-Hydroxy Benzylidene) Benzidine. semanticscholar.org

Research has also demonstrated the use of other benzidine-based chemosensors for the selective detection of various ions, including copper (Cu²⁺), phosphate (B84403) (PO₄³⁻), and carbonate (CO₃²⁻), through distinct colorimetric and fluorescent responses. researchgate.net This highlights the versatility of the benzidine Schiff base framework in designing selective and sensitive molecular sensors.

Thin Films and Surface Modifications

Benzidine derivatives are utilized in the fabrication of thin films for electronic and optoelectronic devices, owing to their charge-transporting and light-emitting capabilities. While specific research on thin films of this compound is not widely available, studies on related compounds underscore the importance of the benzidine core structure in this field.

For instance, N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), a well-known hole-transport material, is used in organic light-emitting diodes (OLEDs). Research has focused on enhancing the structural and optical properties of TPD thin films through methods like UV irradiation. researchgate.net Such surface modification techniques can improve the performance and stability of molecular films. The principles of thin-film fabrication and modification applied to compounds like TPD are relevant to the potential applications of this compound, which shares the same fundamental biphenyl (B1667301) diamine structure. researchgate.nettdl.org The ability to form stable, amorphous films is crucial for applications in electronics where uniform and defect-free layers are required.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Poly(vinyl chloride) (PVC) |

| N,N'-bis(cinnamaldehyde)benzidine |

| 4-hydroxybenzaldehyde |

| Phthalic acid |

| Terephthalic acid |

| N,N'-Bis(2-Hydroxy Benzylidene) Benzidine |

| Tetrahydrofuran (THF) |

| N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) |

Insufficient Information Found for this compound in Specified Applications

Following a comprehensive search of scientific literature and databases, there is insufficient specific information available to generate a detailed article on the chemical compound "this compound" focusing solely on its applications in nanostructured materials, molecular devices, and sensors as outlined in the user's request.

Applications in Emerging Technologies:

Sensors (e.g., anion sensors, heavy metal ion sensors):The search did not uncover any research demonstrating the use of this compound as a chemosensor for the detection of anions or heavy metal ions.

While general information on Schiff bases, benzidine derivatives, and related compounds in materials science and sensor technology is available, the strict constraint to focus solely on this compound prevents the inclusion of such broader, non-specific information. The explicit request for detailed research findings and data tables for this specific compound cannot be met based on the currently accessible information.

Therefore, it is not possible to construct the requested article with the required level of scientific accuracy and detail for each specified section and subsection. Further research on this specific compound may be necessary to uncover its potential applications in these fields.

Q & A

Basic Research Question

- Conditions : Store in amber vials at –20°C under argon to prevent photodegradation and oxidation .

- Stability assays : Accelerated aging tests (40°C/75% RH for 30 days) with HPLC monitoring .

How is this compound utilized in OLED development?

Advanced Research Question

As a hole-transport layer (HTL) material:

- Doping optimization : Blend with poly-TPD (1–5 wt%) to enhance conductivity .

- Performance metrics : Measure luminance efficiency (cd/A) and operational lifetime under continuous bias .

- Failure analysis : TOF-SIMS identifies interfacial degradation in multilayer devices .

How can inconsistencies in biological activity data for derivatives be addressed?

Advanced Research Question

Standardize assays:

- In vitro models : Use identical cell lines (e.g., HeLa or HEK293) and passage numbers .

- Dose-response curves : IC values must include 95% confidence intervals from triplicate experiments .

- Control compounds : Compare against reference agents (e.g., cisplatin for cytotoxicity) .

What scaling challenges arise in pilot-scale synthesis of this compound?

Basic Research Question

- Heat management : Use jacketed reactors to control exothermic condensation .

- Solvent recovery : Distillation systems reduce waste (ethanol recovery >80%) .

- Safety : Adhere to OSHA guidelines for benzidine derivative handling (PPE, fume hoods) .

What environmental degradation pathways are relevant for this compound?

Advanced Research Question

Proposed pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.